(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide
Overview
Description
(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group at the 4-position of the pyridine ring and a dimethylamino group attached to a vinyl group at the 3-position The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Vinyl Group: The nitropyridine is then subjected to a reaction with a suitable vinylating agent, such as acetylene or vinyl halides, to introduce the vinyl group at the 3-position.
Introduction of the Dimethylamino Group: The vinyl group is further reacted with dimethylamine to form the dimethylamino group.
Oxidation: Finally, the compound is oxidized to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Addition: The vinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols.
Addition: Electrophiles such as halogens, acids.
Major Products Formed
Oxidation: Higher oxidation state nitropyridines.
Reduction: Amino derivatives.
Substitution: Substituted nitropyridines.
Addition: Adducts with electrophiles.
Scientific Research Applications
(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the dimethylamino and vinyl groups.
3-(2-(Dimethylamino)vinyl)pyridine: Lacks the nitro group and 1-oxide.
4-Nitro-3-vinylpyridine: Lacks the dimethylamino group and 1-oxide.
Uniqueness
(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide is unique due to the combination of the nitro group, dimethylamino group, and 1-oxide. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBTNYRURUPDI-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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